Dasatinib Dimeric Impurity

Pharmaceutical Analysis Method Validation Quality Control

Method specificity for Dasatinib impurity profiling demands a traceable reference standard; generic substitution invalidates peak identification and fails regulatory scrutiny. Dasatinib Dimeric Impurity (CAS 910297-61-9) is the exact process-related dimer characterized for HPLC/UHPLC method development, ANDA validation, and cGMP QC batch release. • Specificity: Enables resolution from API and degradation products (e.g., N-Oxide) in 65-min run time • Compliance: Fully characterized with CoA for ICH Q3A/B qualification threshold verification • Stability: Distinguishes process impurities from degradation products under ICH stress conditions

Molecular Formula C36H34Cl2N12O2S2
Molecular Weight 801.77
CAS No. 910297-61-9
Cat. No. B569062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasatinib Dimeric Impurity
CAS910297-61-9
Synonyms2,2’-[1,4-Piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide
Molecular FormulaC36H34Cl2N12O2S2
Molecular Weight801.77
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C5=NC(=NC(=C5)NC6=NC=C(S6)C(=O)NC7=C(C=CC=C7Cl)C)C
InChIInChI=1S/C36H34Cl2N12O2S2/c1-19-7-5-9-23(37)31(19)47-33(51)25-17-39-35(53-25)45-27-15-29(43-21(3)41-27)49-11-13-50(14-12-49)30-16-28(42-22(4)44-30)46-36-40-18-26(54-36)34(52)48-32-20(2)8-6-10-24(32)38/h5-10,15-18H,11-14H2,1-4H3,(H,47,51)(H,48,52)(H,39,41,43,45)(H,40,42,44,46)
InChIKeyQBKZXQDFDIASAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dasatinib Dimeric Impurity Reference Standard


Dasatinib Dimeric Impurity (CAS 910297-61-9), chemically designated as 2,2′-((Piperazine-1,4-diylbis(2-methylpyrimidine-6,4-diyl))bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide), is a process-related impurity associated with the synthesis of the tyrosine kinase inhibitor Dasatinib . Possessing the molecular formula C36H34Cl2N12O2S2 and a molecular weight of approximately 801.77 g/mol, this dimeric impurity is fully characterized and provided as a reference standard for analytical applications [1][2]. It is used in method development, method validation, and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and during commercial production of Dasatinib [1].

1 Process-specific dimeric impurity marker
2 Supports ANDA impurity profiling & validation
3 Traceable reference with full CoA package

Why Dasatinib Dimeric Impurity Standard Is Irreplaceable


Generic substitution is not feasible because the Dasatinib impurity profile is chemically diverse, comprising distinct process-related impurities and degradation products, each with unique molecular structures, formation pathways, and analytical behaviors. The Dasatinib Dimeric Impurity is a process-related impurity formed during API synthesis, which differs fundamentally from degradation impurities like Dasatinib N-Oxide formed under oxidative conditions [1][2]. Substituting this dimeric impurity with another Dasatinib-related compound—such as a dechloro impurity, N-oxide, or acid degradant—would invalidate analytical methods, compromise peak identification, and fail regulatory scrutiny. An accurately characterized and traceable reference standard for this specific impurity is essential for establishing system suitability, calculating relative retention times (RRT), and meeting ICH Q3A/B requirements for impurity profiling [3].

N-Oxide Impurity May degrade in common diluents, altering peak profiles and invalidating purity assessments.
Acid Degradant Different molecular mass and retention time; cannot replace dimeric impurity for RRT calibration.
Dechloro Analog Distinct formation pathway and structure; would compromise method specificity for process control.

Dasatinib Dimeric Impurity Purity and Characterization


High-Purity Standard for Reliable HPLC Quantification

Commercially available Dasatinib Dimeric Impurity reference standards are supplied with a guaranteed purity of ≥95% (HPLC), ensuring reliable quantification in analytical methods . In contrast, some alternative Dasatinib impurity standards, such as Dasatinib N-Oxide, are reported to be unstable in certain diluents, leading to on-column degradation and inaccurate purity assessments [1]. This stability in standard storage and handling conditions makes the dimeric impurity a more reliable choice for long-term method use.

HPLC Purity
Analytical context
≥95% stable purity vs. N-Oxide degradation issues
Supports reliable calibration and method reproducibility
Storage and diluent conditions may influence stability; review CoA
Pharmaceutical Analysis Method Validation Quality Control

RP-HPLC Marker for Process Impurity Resolution

Validated reversed-phase HPLC methods specifically identify and separate the Dasatinib Dimeric Impurity from Dasatinib API and other related substances, including degradation products like acid degradants and N-oxide impurities [1][2]. The method's ability to resolve the dimeric impurity demonstrates its utility as a key marker for monitoring process consistency. Failure to resolve this specific impurity would represent a gap in the impurity profile, as its formation pathway and structure are distinct from the acid degradant impurity characterized by HRMS and NMR in forced degradation studies [2].

Chromatographic Resolution
Class-level
Resolved from API and acid degradant in validated RP-HPLC
Essential for process impurity identification and peak specificity
Method transfer requires verification with this specific standard
Chromatography Impurity Profiling Process Chemistry

Regulatory-Compliant Characterization Package

Dasatinib Dimeric Impurity reference standards are supplied with detailed Certificates of Analysis (CoA) and comprehensive characterization data, including NMR and HRMS spectra, compliant with regulatory guidelines [1][2]. This contrasts with in-house synthesized or poorly characterized materials that may lack the full analytical data package required for regulatory submissions. For instance, forced degradation studies rely on HRMS and NMR to definitively characterize unknown impurities, highlighting the analytical rigor expected by regulatory bodies [3].

Characterization Data
Specification review
Full CoA with NMR and HRMS spectra
Meets regulatory characterization expectations for ANDA filings
Confirm ISO 17034 accreditation and lot-specific documentation
Regulatory Affairs Analytical Chemistry Reference Standards

Dasatinib Dimeric Impurity Reference Standard Applications


Method Development and Validation for ANDA Submissions

Dasatinib Dimeric Impurity is used as a reference standard to develop and validate HPLC or UHPLC methods for the quantification of process-related impurities in Dasatinib drug substance and finished dosage forms. Its use ensures method specificity, linearity, and accuracy, fulfilling ICH Q2(R1) requirements for regulatory submissions [1]. The validated method can separate the dimeric impurity from Dasatinib API and other impurities with a run time of 65 min [2].

Stability-Indicating Method and Forced Degradation Studies

The dimeric impurity serves as a reference marker in stability-indicating methods to distinguish process-related impurities from degradation products formed under stress conditions (acid, base, oxidative, thermal, photolytic). Its presence in impurity profiles aids in establishing system suitability parameters and evaluating the stability of Dasatinib formulations over their shelf life, as demonstrated in studies that isolate and characterize degradation products by LC-MS [1].

Quality Control and Batch Release Testing

QC laboratories procure Dasatinib Dimeric Impurity reference standards for routine batch release testing of Dasatinib API and drug products. The standard is used to identify and quantify the dimeric impurity in test samples, ensuring that its level remains below the ICH Q3A/B qualification threshold. The use of a traceable standard with a Certificate of Analysis (CoA) is essential for demonstrating compliance with current Good Manufacturing Practices (cGMP) [2].

Application
Selection Property
Validation Focus
Method Development & ANDA Validation
Process-specific impurity marker
Method specificity & system suitability
Stability-Indicating & Forced Degradation Studies
Stability-indicating impurity reference
Forced degradation peak resolution
QC Batch Release Testing
Traceable reference standard
ICH Q3A/B compliance & cGMP documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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